molecular formula C18H11ClFN5O2 B2512635 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide CAS No. 919859-26-0

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-fluorobenzamide

Cat. No.: B2512635
CAS No.: 919859-26-0
M. Wt: 383.77
InChI Key: VLXBLVYJSQYETB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused with a pyrimidine ring. The specific compound you mentioned also has a 3-chlorophenyl group, a 2-fluorobenzamide group, and a 4-oxo group attached to the pyrazolo[3,4-d]pyrimidine core .

Scientific Research Applications

Synthetic Strategies and Medicinal Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold : The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics applications. Structure-activity relationship (SAR) studies have emphasized this scaffold's significance, with many lead compounds derived for various disease targets. This highlights an area ripe for exploration in developing potential drug candidates utilizing pyrazolo[3,4-d]pyrimidine derivatives (Cherukupalli et al., 2017).

Heterocyclic N-oxide Molecules in Drug Applications : The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine and indazole, have been extensively explored for their biological significance. These compounds exhibit a range of functionalities, particularly in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showing promise in anticancer, antibacterial, and anti-inflammatory activities. This suggests a pathway for investigating the N-oxide derivatives of pyrazolo[3,4-d]pyrimidine for potential drug applications (Li et al., 2019).

Future Directions

Pyrazolo[3,4-d]pyrimidines are a promising class of compounds for drug discovery due to their potential biological activities . Future research could focus on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives and studying their properties and biological activities.

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN5O2/c19-11-4-3-5-12(8-11)25-16-14(9-22-25)18(27)24(10-21-16)23-17(26)13-6-1-2-7-15(13)20/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXBLVYJSQYETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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